Product packaging for Disperse yellow 74(Cat. No.:CAS No. 12236-33-8)

Disperse yellow 74

Cat. No.: B1173470
CAS No.: 12236-33-8
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Description

Significance of Azo-Based Chromophores in Advanced Material Systems Research

Azo-based chromophores are of considerable interest in advanced material systems research due to their distinctive photoresponsive properties. The core azo group can undergo reversible trans-cis photoisomerization upon irradiation with light of specific wavelengths. spiedigitallibrary.orgrsc.orgmdpi.com This isomerization can induce significant changes in the material's physical and chemical properties, including color, conformation, and conductivity. spiedigitallibrary.org

This photoresponsiveness makes azo chromophores valuable components in the development of various smart materials. Applications explored in research include organic photoresponsive materials for information storage spiedigitallibrary.org, photoactive liquid crystalline polymer systems mdpi.comscispace.com, and materials capable of forming photoinduced surface-relief-gratings rsc.orgmdpi.com. The ability to control material properties with light through the trans-cis isomerization of the azo group is a key factor driving research in these areas.

Evolution of Disperse Yellow 74 in Chemical Synthesis and Application Paradigms

This compound is synthesized through an azo coupling reaction. This process involves the diazotization of 2-methoxy-4-nitroaniline (B147289) followed by coupling with 2-methoxyacetoacetanilide. wikipedia.orgatamanchemicals.com The synthesis of disperse dyes, in general, has evolved significantly since their introduction for cellulose (B213188) acetate (B1210297) fibers, adapting to the requirements of newer synthetic fibers, particularly polyester (B1180765). sci-hub.ru Modifications have aimed to improve properties such as sublimation fastness, wash fastness, and resistance to gas fume fading. sci-hub.ru

While the fundamental synthesis of this compound involves the specific coupling mentioned, research continues to explore methods to optimize dye synthesis for improved properties and environmental considerations. For instance, studies on the synthesis of novel azo disperse dyes explore different coupling components and methodologies to achieve desired fastness properties or suitability for specific dyeing processes. scispace.commdpi.comresearchgate.netsioc-journal.cnnih.govacs.org

This compound has found widespread application as a pigment in various industries. Its uses include the coloration of paints, inks (such as water-based, offset, solvent-based, and textile printing inks), and plastics. sypigment.comatamanchemicals.comcolors-india.com It is particularly noted for its suitability in coating industrial air-drying paints and in applications where good light fastness is required. sypigment.comatamanchemicals.com Research has also focused on improving the stability of this compound dispersions, particularly for applications like inkjet inks, through the use of specific polymeric dispersants. google.com

Scope and Research Trajectories for this compound Studies

The research trajectories for this compound are influenced by both its established role as a pigment and its inherent chemical structure as an azo chromophore. Ongoing research continues to focus on optimizing its performance in traditional applications, such as improving dispersion stability in various media like aqueous systems for inkjet inks. google.com

Given its azo structure, this compound holds potential relevance in studies related to photoresponsive materials. While specific detailed research findings on this compound itself in advanced material systems like photo-actuation or information storage are less prevalent in the immediate search results compared to studies on other azo compounds or azo chromophores generally spiedigitallibrary.orgrsc.orgmdpi.comscispace.commdpi.com, its chemical composition positions it as a compound whose photo-physical properties could be further explored for such applications. The study of azo chromophores in polymers and molecular glasses for photoinduced effects, such as surface-relief-grating formation, indicates a broader research area where specific azo structures like that of this compound could be investigated for their unique contributions. rsc.orgmdpi.com

Furthermore, research into improving the properties of disperse dyes, including azo-based ones, for newer materials like polylactide (PLA) fibers scispace.compsu.edu and for enhanced resistance to chemical treatments acs.org represents another trajectory that could encompass studies on this compound or its derivatives. The focus on developing dyes with improved fastness properties and reduced environmental impact also shapes the future research landscape for compounds like this compound. sci-hub.rusioc-journal.cn

Physical Properties of Pigment Yellow 74

PropertyValueSource
Chemical FormulaC₁₈H₁₈N₄O₆ union-pigment.comsypigment.comwikipedia.org
Molecular Weight386.364 g/mol union-pigment.comsypigment.comwikipedia.org
AppearanceBright yellow powder / Yellow-green solid sypigment.comwikipedia.orgnih.gov
Melting Point290 °C (Decomposes) / 275-293 °C sypigment.comwikipedia.org
Solubility in Water7.6 µg/L / less than 1 mg/mL at 68 °F wikipedia.orgnih.gov
Density1.436 g/cm³ / 1.28-1.51 sypigment.comwikipedia.org
Specific Surface Area10-70 m²/g (varies by grade) sypigment.com

Properties

CAS No.

12236-33-8

Molecular Formula

Ga2MgS4

Synonyms

Disperse yellow 74

Origin of Product

United States

Synthetic Methodologies and Reaction Pathway Elucidation for Disperse Yellow 74 and Its Derivatives

Classical Diazotization-Coupling Reactions for Disperse Yellow 74 Synthesis

The conventional synthesis of this compound involves the diazotization of an aromatic amine followed by a coupling reaction with a coupling agent. This method is typical for the production of azo pigments. smolecule.comrsc.org

Precursor Amine and Coupling Agent Optimization in this compound Formation

The synthesis of this compound specifically utilizes 4-nitro-2-methoxyaniline as the precursor amine and acetoacetyl-o-anisidide as the coupling agent. atamanchemicals.comechemi.com The diazotization of 4-nitro-2-methoxyaniline is carried out under acidic conditions using sodium nitrite (B80452) or its salt. google.comchemicalbook.com The resulting diazonium salt is then coupled with acetoacetyl-o-anisidide to form the azo bond, yielding the this compound structure. smolecule.comgoogle.com

One reported method involves adding 4-nitro-2-methoxyaniline and a base to a mixed solution of water and hydrochloric acid, followed by cooling with ice. A solution of sodium nitrite in water is then added for diazotization, maintaining the temperature at 10°C or less. Excess nitrous acid is eliminated with sulfamic acid before filtration to obtain the diazotization liquid. chemicalbook.com Concurrently, a coupling agent liquid is prepared by dissolving sodium acetate (B1210297) in water, adding acetoacetyl-o-anisidide for dispersion, and then dissolving sodium caustic alkali. The pH is adjusted using acetic acid. chemicalbook.com The diazotization liquid is then added dropwise to the coupling agent liquid over a specific period to complete the coupling reaction. chemicalbook.com

The ratio of the precursor amine (m-aminophenol) to sodium nitrite in the diazotization step can be optimized, with a reported molar ratio of 1:1.02–1.2. google.com Similarly, the input amount of the coupling agent (methylpyridone solution) relative to the initial m-aminophenol can be optimized, with a reported molar ratio of 0.98–1.1:1. google.com

Mechanistic Investigations of Azo Bond Formation in this compound Synthesis

The formation of the azo bond in the synthesis of this compound proceeds via an electrophilic aromatic substitution mechanism. The highly reactive diazonium salt, formed from the diazotization of the aromatic amine, acts as the electrophile. This electrophile then attacks an electron-rich carbon atom on the coupling agent, acetoacetyl-o-anisidide.

The coupling reaction is typically carried out at low temperatures, often between 0°C and 25°C, and under controlled pH conditions, which are usually slightly acidic to neutral or weakly alkaline depending on the specific coupling agent used. rsc.orggoogle.comgoogle.comgoogle.com For acetoacetyl-o-anisidide as the coupling agent, the pH can be adjusted to around 6. chemicalbook.com The mechanism involves the attack of the activated methylene (B1212753) group of acetoacetyl-o-anisidide on the diazonium nitrogen, followed by tautomerization to form the stable azo compound.

Studies on the synthesis of similar azo dyes have investigated the mechanism of azo bond formation, highlighting the role of temperature and pH in influencing the reaction rate and yield. rsc.org The process involves the interaction of the diazonium complex with various diazo coupling nucleophile components. rsc.org

Advanced Synthetic Approaches for this compound Analogues and Functionalities

Beyond the classical methods, advanced synthetic techniques are being explored to synthesize this compound analogues and to improve the efficiency and properties of the synthesis.

Microwave-Assisted Synthesis Protocols for this compound Structures

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering advantages such as rapid heating and accelerated reaction rates. mdpi.commdpi.com Microwave-assisted synthesis protocols have been applied to the synthesis of disperse dyes, including structures related to this compound. mdpi.comnih.govresearchgate.net

Research has shown that microwave irradiation can significantly reduce reaction times compared to traditional heating methods, sometimes achieving reactions in minutes that would typically take hours. mdpi.comnih.gov This is attributed to the increased frequency of molecular vibrations under microwave irradiation. mdpi.com

Studies have reported the use of microwave heating at specific temperatures, such as 130°C, for the synthesis of disperse dyes, leading to increased dye uptake and dyeing rates on polyester (B1180765) fabrics. researchgate.netnih.gov While microwave synthesis offers benefits in terms of reaction speed and productivity, careful control is necessary to avoid undesirable byproducts due to rapid temperature increases. mdpi.com

One-Pot Synthetic Strategies for Enhanced Reaction Efficiency

One-pot synthesis methods have been developed for disperse dyes, including those with structural features similar to this compound. nih.govresearchgate.netmdpi.com For example, a one-pot synthesis involving a hydrazone, hydrazine (B178648) hydrate, and acetylacetone (B45752) under microwave irradiation has been reported for the synthesis of a pyrazolo[1,5-a]pyrimidine (B1248293) disperse dye. researchgate.netmdpi.com This approach demonstrated improved yields compared to multi-step methods. researchgate.netmdpi.com

Another example of a one-pot strategy involves the reaction of m-aminophenol with sodium nitrite under acidic conditions, followed by coupling with methylpyridone solution, and subsequent esterification with benzene (B151609) sulfonyl chloride, all in a single process. google.com This method is reported to simplify steps and reduce wastewater. google.com

Derivatization of this compound for Tailored Chemical Properties

Derivatization of this compound involves modifying its chemical structure to impart tailored properties, such as improved light fastness, thermal stability, or compatibility with specific application media. This can involve introducing different substituents onto the aromatic rings or modifying existing functional groups.

The development of stabilized forms of this compound, for instance, by mixing with other pigments or incorporating dispersants, can be considered a form of modification or formulation to improve its stability in application systems. google.comgoogle.comgoogle.com These preparations aim to prevent issues like loss of strength on storage, possibly caused by particle size growth. google.com

Synthesis of Bis-Azobenzene Derivatives from this compound Scaffolds

Research has explored the synthesis of bis-azobenzene derivatives based on Disperse Yellow 7 (DY7), a related disperse yellow azo dye. This work demonstrates approaches to modifying existing disperse yellow structures to create new bis-azo compounds. Two types of bis-azobenzene derivatives were synthesized from Disperse Yellow 7: one bearing a flexible functional 6-bromohexyl chain and another with a carboxylic acid moiety dntb.gov.uaeurjchem.comeurjchem.comresearchgate.net.

The synthesis of the derivative with a 6-bromohexyl chain involved the alkylation of DY7 with an excess of 1,6-dibromohexane (B150918) in the presence of a mild base like K₂CO₃ dntb.gov.uaeurjchem.comeurjchem.comresearchgate.net. The derivative with carboxylic acid functionality was obtained through the alkaline hydrolysis of an ester bond in a newly synthesized DY7 derivative containing an ethoxycarbonyl group dntb.gov.uaeurjchem.comeurjchem.comresearchgate.net. These synthesized compounds were characterized using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectroscopy dntb.gov.uaeurjchem.comeurjchem.comresearchgate.net.

Introduction of Sulfonated Moieties into this compound Analogues

The introduction of sulfonated moieties into azo dyes is a common method to increase water solubility, which is particularly relevant for dyes used in aqueous applications britannica.com. While this compound itself is characterized by low water solubility, the synthesis of sulfonated analogues or related sulfonated azo dyes demonstrates the methodologies involved.

Studies on novel monosulfonated azo dyes, some based on azo Schiff bases, illustrate the process of incorporating sulfonic acid groups. One method involves the diazotization of a sulfonated aromatic amine (such as 4-aminobenzenesulfonamide) followed by coupling with a suitable component acs.org. Another approach described in the synthesis of monosulfonated azo Schiff bases involves the condensation of an azosalicyldehyde with amino sulfonic acid derivatives in ethanol (B145695) with a catalytic amount of acetic acid acs.orgnih.gov. These reactions often occur in a basic medium acs.orgnih.gov.

Sulfonated anthraquinones, for instance, provide bright, fast dyes for wool, while their unsulfonated counterparts are used as disperse dyes for synthetic fibers britannica.com. The sulfonic acid group (-SO₃H) is added onto an aryl ring to enhance water solubility britannica.com.

Enaminone-Based Disperse Dye Synthesis Pathways

Enaminones serve as versatile building blocks in organic chemistry and have been utilized in the synthesis of various organic compounds, including disperse dyes ekb.egekb.egmdpi.com. Novel disperse azo dyes have been synthesized using enaminone derivatives ekb.egmdpi.comnih.gov.

A common pathway involves the condensation of methyl ketones with dimethylformamide dimethyl acetal (B89532) (DMFDMA) to synthesize enaminones ekb.egekb.egmdpi.commdpi.com. These enaminones are then coupled with diazonium salts to form the disperse azo dyes ekb.egmdpi.commdpi.comnih.gov. For example, the coupling reaction of enaminones with arylidene diazonium chloride has been shown to yield new azo disperse dyes ekb.eg. This synthesis can be achieved with good yields and sometimes using environmentally friendly approaches mdpi.comnih.gov. The coupling reaction is typically carried out by adding a cold solution of the diazonium salt to a cold solution of the enaminone in a solvent like ethanol, often containing sodium sulfate (B86663) ekb.egmdpi.com. The mixture is then stirred, and the precipitated product is collected ekb.egmdpi.com.

Reaction Kinetics and Thermodynamic Considerations in this compound Synthesis

While specific kinetic and thermodynamic studies directly focused on the synthesis reaction of this compound are not extensively detailed in the provided search results, general principles and studies on the dyeing kinetics and thermodynamics of disperse dyes on polyester fibers offer relevant insights.

The dyeing process of disperse dyes on polyester involves adsorption, and the kinetics and thermodynamics of this adsorption have been studied researchgate.netcrimsonpublishers.comhilarispublisher.comcrimsonpublishers.com. The adsorption kinetics of disperse dyes on polyester fabric often aligns with a pseudo second-order kinetic model researchgate.net. Thermodynamic studies on disperse dyeing examine parameters such as adsorption isotherms (Nernst, Langmuir, Freundlich), partition coefficient, standard affinity, changes in enthalpy, and entropy crimsonpublishers.comhilarispublisher.comcrimsonpublishers.com.

The equilibrium dye distribution between the dye bath and the substrate is crucial for evaluating the dyeing process hilarispublisher.com. Adsorption isotherms relate the concentration of the adsorbed substance on the solid surface to its concentration in the surrounding fluid at equilibrium hilarispublisher.com. The standard affinity (Δµ°) represents the transfer of one mole of dye from its standard state in solution to its standard state in the fiber hilarispublisher.comsciencepub.net. The heat of dyeing (ΔH°) and entropy change (ΔS°) are also important thermodynamic parameters that provide insight into the driving force and the degree of disorder during the dyeing process hilarispublisher.com.

Studies on different disperse dyes have shown that the standard affinity values can vary, and these values can be influenced by the chemical structure of the dye, including the presence and position of substituents sciencepub.net. For instance, the increase in alkyl groups can lead to an increase in standard affinity sciencepub.net. The dyeing temperature significantly affects the percentage of dye exhaustion, with higher temperatures generally leading to greater segmental mobility of the fiber polymer chains and thus higher exhaustion sciencepub.net.

Data from studies on the kinetics and thermodynamics of disperse dye adsorption highlight the influence of temperature and dye structure on the dyeing process. For example, diffusion coefficients generally increase with temperature, indicating increased mobility of dye molecules crimsonpublishers.com. The activation energy of diffusion reflects the energy barrier dye molecules must overcome to diffuse into the fiber structure crimsonpublishers.com.

Data Tables

As an illustrative example of the type of data found in the literature regarding disperse dye thermodynamics, consider the standard affinity values for different disperse dyes on polyester:

DyeStandard Affinity (kJ/mol)
Dye 115.38 sciencepub.net
Dye 217.18 sciencepub.net
Dye 420.15 sciencepub.net
Dye 517.76 sciencepub.net
Dye 613.0 sciencepub.net
Dye 720.60 sciencepub.net

Note: This table presents data from a study on disperse dyes derived from 2-amino-4-trifluoromethylbenzothiazole, not this compound specifically, but illustrates the type of thermodynamic data collected for disperse dyes.

Similarly, kinetic studies would typically present diffusion coefficients at various temperatures:

Temperature (°C)Diffusion Coefficient (cm²/s)
110Data not available in snippets
120Data not available in snippets
130Data not available in snippets

Note: Specific diffusion coefficient values for Disperse Orange 30 were mentioned but not provided numerically in the snippets crimsonpublishers.com. This table is illustrative of the type of data.

Advanced Spectroscopic and Chromatographic Characterization of Disperse Yellow 74

Vibrational Spectroscopic Analysis of Disperse Yellow 74 Molecular Structure

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a widely used technique for identifying the functional groups present in a molecule based on their characteristic absorption frequencies of infrared radiation. For this compound, FT-IR analysis can reveal the presence of key functional groups such as hydroxyl (-OH), amine (-NH₂), aromatic C-H (Ar-CH), carbon-nitrogen double bond (C=N), nitrogen-nitrogen double bond (N=N), and sulfonyl (SO₂) groups.

Based on a study characterizing azo Schiff base disperse dyes, which share structural features with this compound, characteristic IR bands were observed. For a related compound, IR (KBr) νmax/cm⁻¹ bands were reported at 3498 (−OH), 3356, 3261 (−NH₂), 3063 (Ar–CH), 1618 (–C═N), 1578 (N═N), 1333, and 1153 (SO₂). acs.org Another related compound showed bands at 3399 (O–H), 1598 (C═C), 1650 (C═O), 1459 (–N═N–), 1310, and 1148 (SO₂, SO₂NH₂). acs.org While these specific values are for related azo dyes, they indicate the types of vibrations expected for functional groups likely present in this compound, which also contains azo, carbonyl, and aromatic functionalities, and potentially hydroxyl, amine, or sulfonyl groups depending on the specific derivative.

An interactive table summarizing characteristic FT-IR bands for related azo dyes is presented below:

Functional GroupCharacteristic IR Band (cm⁻¹)Source
-OH3498, 3399 acs.org
-NH₂3356, 3261 acs.org
Ar-CH3063 acs.org
C=N1618 acs.org
C=C1598 acs.org
C=O1650 acs.org
N=N1578, 1459 acs.org
SO₂1333, 1153, 1310, 1148 acs.org

Raman Spectroscopy for Structural Elucidation (if applicable)

Raman spectroscopy is another vibrational spectroscopic technique that complements FT-IR. It measures the inelastic scattering of light, providing information about molecular vibrations. Raman spectroscopy is particularly useful for studying non-polar or weakly polar bonds and can be applied to solid samples. morana-rtd.comspectroscopyonline.com

Studies on the Raman characterization of organic pigments, including Pigment Yellow 74 (PY74), have been conducted. morana-rtd.comorientjchem.orgresearchgate.net Raman spectra allow for the characterization of various chemical groups in organic pigments. morana-rtd.com For Hansa Yellow pigments, including PY74, characteristic Raman bands have been identified. morana-rtd.com These include an amide I band around 1650 cm⁻¹, a nitro asymmetric stretch around 1630 cm⁻¹, aromatic ring vibrations around 1600 cm⁻¹, an aromatic nitro stretch around 1560 cm⁻¹, an azobenzene (B91143) ring vibration around 1485 cm⁻¹, a CH₃ deformation around 1451 cm⁻¹, and an N=N stretch around 1380 cm⁻¹. morana-rtd.com Another study on PY74 identified Raman bands at 1265 cm⁻¹ (amide III), 1670 cm⁻¹ (amide I), and vibrations at 828, 1331, and 1596 cm⁻¹ attributed to nitro groups. orientjchem.org

An interactive table summarizing characteristic Raman bands for Pigment Yellow 74 is presented below:

Functional Group/VibrationCharacteristic Raman Band (cm⁻¹)Source
Amide I~1650, 1670 morana-rtd.comorientjchem.org
Nitro asymmetric stretch~1630 morana-rtd.com
Aromatic ring vibration~1600, 1596 morana-rtd.comorientjchem.org
Aromatic nitro stretch~1560 morana-rtd.com
Azobenzene ring~1485 morana-rtd.com
CH₃ deformation~1451 morana-rtd.com
N=N stretch~1380 morana-rtd.com
Amide III1265 orientjchem.org
Nitro groups828, 1331 orientjchem.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by examining the magnetic properties of atomic nuclei, particularly ¹H (proton) and ¹³C (carbon-13).

Proton (¹H) NMR Spectroscopic Fingerprinting of this compound

¹H NMR spectroscopy provides information about the different types of protons in a molecule and their chemical environment, yielding a unique spectroscopic fingerprint. The chemical shift (δ), multiplicity, and integration of the signals are key parameters for structural determination.

Studies on related azo dyes have reported ¹H NMR data. For a monosulfonated azo dye, ¹H NMR (500 MHz, DMSO-d₆) showed signals at δ 13.29 (s, 1H, OH), 10.34 (s, 1H, OH), 9.16 (s, 1H, CH═N), 8.37 (s, 1H, OH), and multiplets between 8.06–7.18 (14H, Ar–H, NH₂). acs.org Another related compound showed signals at δ 7.38 (d, 1H), 7.49 (s, 2H), 7.90 (s, 1H), 7.89–8.51 (m, 4H), 7.90 (d, 1H), 10.30 (s, 1H), and 12.10 (s, 1H, OH). acs.org For a different azo-anthraquinone dye, ¹H NMR in CDCl₃ showed singlets for CH₃ groups at δ 2.37 and 2.39 ppm, peaks for aromatic protons between 7.22–8.48 ppm, and a singlet for NH groups at δ 15.48 ppm, indicating a hydrazone tautomer in solution. scispace.com

While specific ¹H NMR data for this compound (PY74) were not directly found in the provided snippets, the data from related azo dyes illustrate the types of signals expected, including those for aromatic protons, protons adjacent to functional groups, and potentially exchangeable protons from -OH or -NH groups depending on the solvent and structure.

An interactive table illustrating typical ¹H NMR chemical shift ranges for functional groups found in related azo dyes is presented below:

Functional GroupTypical ¹H NMR Chemical Shift (δ, ppm)MultiplicitySource (related compounds)
Aromatic Protons (Ar-H)7.18 - 8.51Multiplet (m), Doublet (d), Singlet (s) acs.orgscispace.com
Hydroxyl (-OH)10.30 - 13.29Singlet (s) acs.org
Amine (-NH)15.48Singlet (s) scispace.com
Aldehyde/Imine (-CH=N)9.16Singlet (s) acs.org
Methyl (-CH₃)2.37, 2.39Singlet (s) scispace.com

Carbon-13 (¹³C) NMR for Carbon Skeleton Determination of this compound

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon environment gives rise to a distinct signal, and the chemical shift is influenced by the surrounding atoms and functional groups.

Studies on related azo dyes have provided ¹³C NMR data. For a monosulfonated azo dye, ¹³C NMR (126 MHz, DMSO-d₆) showed a range of signals between δ 164.64 and 112.95 ppm, corresponding to various aromatic and functionalized carbon atoms. acs.org Another related compound showed ¹³C NMR signals between δ 168.91 and 101.56 ppm. acs.org

While specific ¹³C NMR data for this compound (PY74) were not directly found, these examples demonstrate that ¹³C NMR is a valuable tool for characterizing the carbon skeleton of this class of compounds, providing signals for aromatic carbons, carbons in the azo linkage, and carbons in any substituent groups.

An interactive table illustrating typical ¹³C NMR chemical shift ranges for carbon environments found in related azo dyes is presented below:

Carbon EnvironmentTypical ¹³C NMR Chemical Shift (δ, ppm)Source (related compounds)
Aromatic Carbons101.56 - 168.91 acs.org
Functionalized Carbons (e.g., near N, O)112.95 - 164.64 acs.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight of a compound and its fragmentation pattern. This fragmentation pattern can be used to deduce structural information.

Mass spectrometry has been applied to the characterization of disperse dyes, including some azo dyes. nih.govacs.orglabrulez.comepa.govoup.com For related monosulfonated azo dyes, mass spectrometry showed molecular ion peaks (M⁺) and characteristic fragmentation patterns. acs.org For one compound, MS m/z (%) data included 526 (M⁺, 48.76), 498 (35.47), 471 (39.62), 379 (55.85), 358 (59.10), 287 (32.19), 217 (42.97), 103 (26.81), and 56 (100.00). acs.org Another related compound showed MS m/z (%) data including 526 (M⁺, 24.00), 492 (67.81), 454 (60.28), 436 (23.20), 426 (76.57), 408 (21.92), 390 (59.73), 386 (100.00), 344 (21.05), 303 (25.40), 275 (16.40), 274 (18.70), 241 (24.64), 237 (31.91), and 125 (39.44). acs.org For Disperse Yellow 3, GC-MS data included a total of 156 peaks with the top peaks at m/z 134, 107, and 269. nih.gov MS-MS data for Disperse Yellow 3 showed a precursor ion at m/z 270.1237 ([M+H]⁺) with top product ions at m/z 150, 122, and 149. nih.gov

While direct mass spectral data for this compound (PY74) were not explicitly found in the provided snippets, the data from related azo dyes and Disperse Yellow 3 demonstrate that MS is effective for determining the molecular weight and obtaining fragmentation patterns that aid in structural confirmation. Techniques like LC-MS/MS are used for the analysis of disperse dyes, providing abundant [M+H]⁺ ions and characteristic product ions for identification and quantification. oup.com

An interactive table summarizing mass spectral data for related disperse dyes is presented below:

Compound (Related)Molecular Ion (M⁺ or [M+H]⁺)Key Fragmentation Ions (m/z)Source
Monosulfonated Azo Dye 1526 (M⁺)498, 471, 379, 358, 287, 217, 103, 56 acs.org
Monosulfonated Azo Dye 2526 (M⁺)492, 454, 436, 426, 408, 390, 386, 344, 303, 275, 274, 241, 237, 125 acs.org
Disperse Yellow 3269 (GC-MS), 270.1237 ([M+H]⁺, MS-MS)134, 107 (GC-MS), 150, 122, 149 (MS-MS) nih.gov

High-Resolution Mass Spectrometry (HRMS) in this compound Characterization

High-Resolution Mass Spectrometry (HRMS) provides precise mass measurements, enabling the determination of the elemental composition of a compound and its fragments. This is particularly useful for confirming the molecular formula of this compound and identifying its photodecomposition products or impurities. Studies investigating the photodecomposition of Pigment Yellow 74 in tetrahydrofuran (B95107) (THF) have utilized mass spectrometry to identify the resulting products researchgate.net. Three major photodecomposition products were identified by techniques including mass spectrometry as N-(2methoxyphenyl)-3-oxobutanamide (o-acetoacetanisidide), 2-(hydroxyimine)-N-(2-methoxyphenyl)-3-oxobutanamide, and N,N"-bis(2-methoxyphenyl)urea researchgate.net. HRMS, often coupled with techniques like electrospray ionization (ESI), can provide exact mass values with low parts-per-million (ppm) error, aiding in the confirmation of suspected chemical formulas researchgate.net. For disperse dyes in general, HRMS (ESI) analysis has shown positive, singly charged protonated molecules, [M + H]+, with typical ppm errors of approximately 3.0 or less when compared to the theoretical exact mass researchgate.net.

Direct Analysis in Real-Time Mass Spectrometry (DART-MS) for In-Situ Analysis

Direct Analysis in Real-Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid, preparation-free, and in-situ analysis of solid, liquid, and gas samples researchgate.netresearchgate.net. This method is particularly advantageous for analyzing dyes directly on materials like textiles without extensive sample preparation researchgate.netresearchgate.netresearchgate.net. DART uses a stream of heated metastable gas to vaporize and ionize analytes, which are then directed into the mass spectrometer researchgate.net. DART-MS has been successfully applied to the characterization of disperse dyes in polyester (B1180765) fibers, enabling the identification of target dyes and even mixtures researchgate.netresearchgate.net. The technique is sensitive and allows for the positive characterization of disperse dyes, facilitating identification, sometimes with the aid of a high-resolution mass spectrometry database researchgate.net.

Electronic Absorption Spectroscopy of this compound

Electronic absorption spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is fundamental to understanding the light absorption properties of this compound, which are responsible for its yellow color.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy is widely used to analyze the chromophore of this compound and other dyes. The technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The maximum absorption wavelength (λmax) in the visible spectrum is directly related to the perceived color of the dye. For Pigment Yellow 74, a sharp absorption peak has been observed at 420 nm in chloroform, with a molar absorptivity (ε) of 39,800 imaging.org. UV-Vis spectroscopy is often coupled with chromatographic methods like HPLC to provide spectral data for eluting components, aiding in their identification by comparison with reference spectra karger.comncsu.edu. Studies on the photodecomposition of Pigment Yellow 74 have also utilized spectrophotometric analysis researchgate.net. The UV-Vis absorption spectra of azo dyes, including those structurally related to this compound, typically show absorption bands in the visible region due to the azo group and associated π electron systems scirp.orgscispace.com. The electronic absorption spectra of some 3-(p-substituted phenylazo)-6-pyridone dyes, relevant in the context of yellow disperse dyes, cover a λmax range of 404-464 nm in DMF scirp.org.

Solvatochromic Behavior Studies of this compound (if applicable)

Solvatochromism refers to the phenomenon where the absorption or emission spectrum of a compound changes with the polarity of the solvent. Studies on the solvatochromic behavior of disperse dyes, including those with phenylazo-pyrazolone structures similar to some yellow dyes, have been conducted researchgate.neticrc.ac.ir. These studies investigate how solvent polarity affects the electronic absorption spectra, which can provide insights into the interactions between the dye molecule and its environment researchgate.neticrc.ac.irchemsociety.org.ngacs.org. For some azo disperse dyes, a strong solvent dependency with solvent polarity has been observed, indicating a bathochromic effect (red shift) in more polar solvents icrc.ac.ir. This positive solvatochromism can occur when the ground state of the dye is destabilized relative to its first excited state in polar aprotic solvents icrc.ac.ir. While specific detailed solvatochromic data for this compound were not extensively found, the principle of solvatochromism is applicable to many disperse dyes with similar chromophores, suggesting that its spectral characteristics could be influenced by the solvent environment.

Chromatographic Separation and Identification Methodologies

Chromatographic techniques are essential for separating this compound from mixtures, assessing its purity, and isolating it for further analysis.

Thin-Layer Chromatography (TLC) Applications in this compound Research

Thin-Layer Chromatography (TLC) is a valuable technique for the analysis and monitoring of disperse dyes, including this compound. TLC can be used to assess the purity of synthesized dyes and to monitor the progress of synthesis reactions. For instance, TLC was employed to monitor the completion of a coupling reaction in the synthesis of disperse dyes based on azo Schiff bases acs.orgnih.gov. In the context of textile analysis, TLC, alongside HPLC and LC/MS/MS, has been reported as a method for the analysis of disperse dyes in textiles, often coupled with UV, MS, or densitometry detection lcms.cz. While specific detailed research findings solely focused on TLC applications for this compound were not extensively detailed in the search results, its general applicability in dye chemistry for purity assessment and reaction monitoring is well-established and relevant to this compound research.

Ultra-High-Performance Supercritical Fluid Chromatography Coupled with Tandem Mass Spectrometry (UHPSFC-MS/MS)

Ultra-High-Performance Supercritical Fluid Chromatography coupled with tandem mass spectrometry (UHPSFC-MS/MS) is a powerful technique for the simultaneous determination of multiple disperse dyes. A method utilizing UHPSFC-MS/MS has been optimized for the control of allergenic and prohibited disperse dyes in textiles, demonstrating high sensitivity and speed nih.gov. This method involved ultrasound-assisted extraction of textile samples followed by analysis using UHPSFC coupled with triple quadrupole tandem mass spectrometry nih.gov. Various stationary phases and analytical conditions were investigated to improve separation nih.gov. The method allowed for the simultaneous separation and determination of 17 disperse dyes in a short analysis time nih.gov. The dyes were monitored using the ESI(+) ionization method and quantified by 3-channel multiple reaction monitoring (MRM) nih.gov. Good linear relationships and satisfactory recoveries were observed for the tested disperse dyes nih.gov. While this study focused on a range of disperse dyes, the methodology is applicable to the analysis of this compound if it were included in the panel of target analytes. Another study also highlighted the use of UHPLC-MS/MS for the determination of disperse dyes in foodstuffs, demonstrating excellent linearity, limits of detection, recoveries, and precision for the tested dyes researchgate.net. The use of LC-MS/MS methods for screening and quantitation of synthetic dyes, including disperse dyes, in textiles has also been reported, showing good linearity, LOD, LOQ, and repeatability lcms.cz.

X-ray Crystallography for Solid-State Structure Determination of this compound Analogues

X-ray crystallography is a technique used to determine the solid-state structure of crystalline compounds. While direct X-ray crystallography data specifically for this compound was not prominently featured in the search results, studies on related azo dyes and pigments highlight the utility of this technique in understanding their molecular arrangement and properties researchgate.net. For example, single crystal X-ray diffraction has been used to determine the tautomeric form and crystal structure of thiazolylazo indole (B1671886) dyes researchgate.net. The crystal structure of C.I Disperse Orange 61, a monoazo dye, has also been determined using single crystal X-ray diffraction, revealing details about its molecular conformation and intermolecular interactions researchgate.net. Pigment Yellow 74 itself is described as a flat molecule, with its planarity enforced by intramolecular hydrogen bonding via the ketohydrazide group wikipedia.org. X-ray powder diffraction (XRD) has also been used to characterize Pigment Yellow 74, specifically to assess the ratio of diffraction intensities at certain Bragg angles (2θ), which correlates with the shape and crystallinity of the particles and influences dispersibility and storage stability google.com. A specific Pigment Yellow 74 is characterized by a ratio (26.6°/11.7°) of diffraction intensity between 0.85-1.12 and an average primary particle diameter of 20-130nm, leading to excellent dispersibility and stability google.com.

Particle Size and Dispersion Characterization Techniques for this compound Formulations

The performance of this compound in various applications, such as inks and coatings, is significantly influenced by its particle size and dispersion characteristics sypigment.comresearchgate.netgoogle.com. Several techniques are employed to characterize these properties.

Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS) is a widely used technique for measuring the particle size distribution of dispersed systems, particularly in the submicron range pmda.go.jpbettersizeinstruments.com. DLS can characterize particles up to approximately 1 µm pmda.go.jp. The technique measures the fluctuations in scattered light intensity caused by the random movement of particles in a liquid pmda.go.jp. From these fluctuations, the hydrodynamic size of the particles can be determined pmda.go.jp. DLS is suitable for analyzing dispersed systems composed of randomly moving particles pmda.go.jp. It has been successfully used to characterize the particle sizes of high-concentration pigment samples, including yellow pigments bettersizeinstruments.com. DLS measurements can be influenced by factors such as particle concentration, polydispersity, and the presence of aggregates pmda.go.jprsc.org. It is important to note that DLS measures the hydrodynamic size, which may differ from the size of individual particles, especially in the presence of aggregation rsc.org. DLS has been used in the characterization of pigment dispersions for inkjet applications, including those based on Pigment Yellow 74 researchgate.net.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) provides direct visualization of nanoparticles and allows for the determination of particle size, shape, and morphology rsc.orgeuropa.eu. Unlike DLS, TEM can image individual particles within aggregates and agglomerates to some extent europa.eu. TEM is considered a recommended method to determine the size distribution of the fraction of small particles europa.eu. It has been used in the characterization of pigment dispersions to assess the morphology and size of dispersed pigment nanoparticles researchgate.net. TEM analysis can complement DLS measurements, particularly when assessing the degree of aggregation or the shape of particles rsc.org. For instance, TEM evaluation of Pigment Yellow 83 showed that the primary particles were strongly agglomerated/aggregated, despite having a small primary particle size europa.eu.

Computational Chemistry and Theoretical Modeling of Disperse Yellow 74

Quantum Chemical Investigations of Disperse Yellow 74 Electronic Structure

Quantum chemical methods are employed to study the electronic structure of molecules, providing information about electron distribution, energy levels, and reactivity.

Density Functional Theory (DFT) for Optimized Geometries and Molecular Orbitals

Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of molecules and solids arxiv.orgohio-state.eduuoregon.edu. It is particularly effective for determining optimized molecular geometries and analyzing molecular orbitals. For disperse azo dyes, DFT calculations, often using basis sets such as 6-31G*, have been performed to optimize molecular structures researchgate.net. These calculations provide insights into the stable arrangement of atoms in the molecule. Analysis of molecular orbitals, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), is crucial for understanding the electronic properties and potential reactivity of the dye naturalspublishing.com. The energy gap between the HOMO and LUMO is particularly relevant as it relates to the electronic transitions and optical properties of the molecule researchgate.net.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited states and predict electronic absorption spectra ohio-state.eduresearchgate.netcecam.org. This method is essential for understanding the color properties of dyes, which arise from the absorption of light at specific wavelengths. TD-DFT calculations can predict the wavelengths and intensities of electronic transitions, providing theoretical UV-Vis spectra researchgate.netnaturalspublishing.comresearchgate.netacs.org. Studies on disperse azo dyes have shown good agreement between electronic absorption maxima calculated by TD-DFT and experimentally observed absorption maxima researchgate.net. This correlation allows for the theoretical prediction of how structural modifications might affect the color of the dye.

Conformational Analysis and Tautomerism Studies of this compound

Conformational analysis explores the different spatial arrangements of a molecule that can arise from rotation around single bonds. Tautomerism refers to the existence of two or more interconvertible structural isomers that exist in equilibrium. For azo dyes, azo-hydrazone tautomerism is a well-known phenomenon that can significantly influence their properties acs.orgsemanticscholar.orgresearchgate.net.

Computational methods are valuable for investigating the relative stability of different conformers and tautomers. Studies on azo dyes have utilized DFT to model azo-hydrazone tautomerism and determine the most stable tautomeric forms acs.org. The presence of different tautomers can affect the spectroscopic properties and reactivity of the dye. While specific detailed computational studies on the conformational analysis and tautomerism of this compound were not extensively found in the provided search results, research on related azo disperse dyes highlights the importance of these theoretical investigations in understanding their behavior researchgate.netacs.orgsemanticscholar.org. The flat structure of Pigment Yellow 74, enforced by hydrogen bonding, suggests a relatively rigid conformation, although tautomerism involving the azo-hydrazone group is still a possibility that can be explored computationally wikipedia.org.

Simulation of Spectroscopic Properties of this compound

Theoretical calculations can simulate various spectroscopic properties, aiding in the interpretation of experimental spectra and providing deeper insights into molecular structure and dynamics.

Theoretical Vibrational Frequency Calculations (FTIR, Raman)

Theoretical calculations of vibrational frequencies, typically performed using DFT, are crucial for interpreting Infrared (IR) and Raman spectra researchgate.netnaturalspublishing.comopenaccesspub.orgresearchgate.netniscpr.res.in. These calculations predict the normal modes of vibration of a molecule and their corresponding frequencies and intensities. By comparing theoretical vibrational frequencies with experimental FTIR and Raman spectra, specific functional groups and molecular vibrations can be assigned researchgate.netnaturalspublishing.comopenaccesspub.orgresearchgate.netniscpr.res.in. This comparison helps in confirming the molecular structure and understanding the vibrational dynamics of the dye. For disperse azo dyes, calculated vibrational frequencies have been evaluated by comparison with experimental values, and theoretical data has been used to assign bands in solid-phase FTIR spectra researchgate.net.

Molecular Dynamics Simulations for Intermolecular Interactions of this compound

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. By simulating the interactions between particles, MD can provide insights into the dynamic behavior of a system, including the nature and strength of intermolecular forces. For a chemical compound like this compound, which is used as a pigment, understanding its intermolecular interactions is crucial as these forces significantly influence its solid-state properties, such as crystal packing, aggregation behavior, and interactions with surrounding media or matrices. The fastness properties of pigments, including resistance to light, weathering, and migration, are heavily dependent on efficient molecular packing and strong intermolecular interactions within the pigment nanoparticles rsc.org.

Environmental Chemistry and Mechanistic Degradation Pathways of Disperse Yellow 74

Photolytic and Photochemical Degradation Mechanisms of Disperse Yellow 74

The structural integrity of this compound is susceptible to degradation upon exposure to light. Photolysis, the decomposition of molecules by light, plays a key role in the transformation of this dye in the environment.

Identification of Photodecomposition Products and Pathways

Research on the photodecomposition of Pigment Yellow 74 (PY74), a compound chemically related to this compound, has identified several key degradation products. When solutions of PY74 in tetrahydrofuran (B95107) (THF) were exposed to simulated solar light, multiple photodecomposition products were formed. nih.gov Through techniques such as nuclear magnetic resonance and mass spectrometry, three of the major products were identified as N-(2-methoxyphenyl)-3-oxobutanamide (also known as o-acetoacetanisidide), 2-(hydroxyimine)-N-(2-methoxyphenyl)-3-oxobutanamide, and N,N''-bis(2-methoxyphenyl)urea. nih.gov The formation of these compounds indicates that the parent dye molecule undergoes significant structural changes during photolysis.

The identification of these products suggests a degradation pathway involving the cleavage of specific chemical bonds within the this compound molecule. The presence of smaller, fragmented molecules confirms that photodecomposition leads to the breakdown of the original dye structure.

Role of Hydrazone and Amide Group Cleavage in Photolysis

The cleavage of the hydrazone group breaks the chromophore of the dye, which is responsible for its yellow color, leading to decolorization. Simultaneously, the cleavage of the amide group results in the formation of separate aromatic amine and acetoacetamide (B46550) derivatives. This demonstrates that the photolytic degradation of this compound is not a single event but rather a process involving multiple reaction sites within the molecule.

Photocatalytic Degradation of this compound using Advanced Oxidation Processes

Advanced oxidation processes (AOPs) represent a promising technology for the degradation of persistent organic pollutants like this compound. Among these, heterogeneous photocatalysis using semiconductor materials has been widely studied for the degradation of various dyes.

Heterogeneous Photocatalysis with Titanium Dioxide (TiO2) and Modified Catalysts

While specific studies focusing exclusively on this compound are limited, the principles of heterogeneous photocatalysis using titanium dioxide (TiO2) are well-established for the degradation of azo dyes. rsc.orgmdpi.com TiO2 is a widely used photocatalyst due to its high stability, non-toxicity, and cost-effectiveness. researchgate.netiieng.org When irradiated with UV light, TiO2 generates highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are powerful oxidizing agents capable of breaking down complex organic molecules. rsc.org

Influence of Operational Parameters on Photocatalytic Efficiency (e.g., pH, catalyst concentration, UV irradiation)

The efficiency of the photocatalytic degradation of dyes is influenced by several operational parameters. Although specific data for this compound is scarce, general trends observed for other dyes are applicable.

pH: The pH of the solution can significantly affect the surface charge of the TiO2 catalyst and the ionization state of the dye molecule, thereby influencing the adsorption of the dye onto the catalyst surface, which is often a crucial step for efficient degradation. researchgate.netmdpi.commdpi.com

UV Irradiation: The intensity of UV irradiation directly affects the rate of generation of electron-hole pairs in the photocatalyst, and consequently the production of reactive oxygen species. Higher light intensity generally leads to a faster degradation rate, up to a certain point where other factors become rate-limiting. researchgate.net

Table 1: General Influence of Operational Parameters on Photocatalytic Dye Degradation

ParameterGeneral Effect on Degradation RateRationale
pH Dependent on dye and catalyst propertiesAffects surface charge of catalyst and dye ionization, influencing adsorption. researchgate.netmdpi.commdpi.com
Catalyst Concentration Increases to an optimum, then decreasesHigher concentration provides more active sites, but excess leads to light scattering. researchgate.net
UV Irradiation Intensity Increases with intensity to a certain pointHigher intensity generates more reactive species, but can be limited by other factors. researchgate.net

Kinetic Modeling of Photocatalytic Reactions for this compound

The kinetics of photocatalytic degradation of organic pollutants are often described by the Langmuir-Hinshelwood (L-H) model. researchgate.netfrontiersin.orgresearchgate.netnih.gov This model relates the initial degradation rate (r₀) to the initial concentration of the substrate (C₀) and is given by the equation:

r₀ = (k * K * C₀) / (1 + K * C₀)

where 'k' is the reaction rate constant and 'K' is the adsorption coefficient of the substrate onto the catalyst surface.

Biodegradation Pathways of this compound

The biodegradation of azo dyes like this compound is a complex process primarily carried out by microorganisms. The key to this transformation is the cleavage of the characteristic azo bond (–N=N–), which is responsible for the dye's color. This process, known as decolorization, is often the initial and rate-limiting step in the dye's complete mineralization.

Microbial Decolorization and Enzyme-Mediated Degradation (e.g., Azoreductase)

Microbial degradation of this compound involves various enzymes, with azoreductases playing a central role. researchgate.net These enzymes catalyze the reductive cleavage of the azo linkage, breaking the molecule into smaller, colorless aromatic amines. researchgate.net Azoreductases are produced by a wide range of bacteria, including species of Bacillus and Enterobacter. nih.govemergentresearch.org

The reaction is typically dependent on reducing equivalents like NADH or NADPH. emergentresearch.orgmdpi.com The enzymatic process involves the transfer of electrons from the donor (e.g., NADH) to the azo dye, which acts as the electron acceptor. This reduction breaks the nitrogen double bond, leading to decolorization. mdpi.com While some azoreductases are oxygen-sensitive and function optimally under anaerobic conditions, certain aerobic azoreductases have also been identified. For instance, an azoreductase from Enterobacter agglomerans has been shown to degrade various azo dyes, including a "Disperse Yellow" dye. nih.gov The subsequent degradation of the resulting aromatic amines is typically an aerobic process, often involving other enzymes like laccases and peroxidases. nih.gov

Anaerobic Reductive Degradation and Azo Bond Cleavage

The primary and most efficient pathway for the initial breakdown of azo dyes is anaerobic reductive degradation. researchgate.netwur.nl Under anaerobic or microaerophilic (low oxygen) conditions, the azo bond of this compound is susceptible to reductive cleavage. nih.govnih.gov This process is non-specific and can be carried out by a diverse range of anaerobic and facultative anaerobic bacteria. nih.govresearchgate.net

In the absence of oxygen, which is a more favorable electron acceptor, bacteria utilize the azo dye as a terminal electron acceptor in their respiratory chain. mdpi.com The reductive cleavage of the azo bond results in the formation of corresponding aromatic amines. researchgate.net This initial step effectively removes the color from the wastewater. However, it is crucial to note that these resulting amines can be more toxic and carcinogenic than the parent dye molecule. researchgate.net Therefore, a complete treatment system often requires a subsequent aerobic stage to degrade these aromatic amines into less harmful substances, ultimately leading to mineralization into carbon dioxide and water. mdpi.com

Environmental Factors Influencing Biodegradation Rates

The efficiency of microbial degradation of this compound is significantly influenced by several environmental parameters. The optimization of these factors is critical for the successful implementation of bioremediation technologies.

pH: The pH of the medium affects both the activity of microbial enzymes and the growth of the microorganisms. Most bacterial decolorization processes for azo dyes occur optimally in a pH range of 6.0 to 8.0. frontiersin.org For azoreductase enzymes specifically, the optimal pH is often found to be around 7.0.

Temperature: Temperature is another critical factor influencing microbial metabolism and enzyme kinetics. The optimal temperature for the degradation of azo dyes by mesophilic bacteria is typically in the range of 30-40°C. frontiersin.org Temperatures outside this range can lead to reduced enzymatic activity and slower degradation rates. scialert.net

Oxygen: The presence of molecular oxygen is a key determinant in the degradation pathway. The reductive cleavage of the azo bond by azoreductase is generally inhibited by oxygen, as aerobic respiration competes for the NADH required for the enzyme's function. mdpi.com Therefore, anaerobic or microaerophilic conditions are essential for the initial decolorization step. nih.gov

Dye Concentration: While microorganisms require a substrate to thrive, high concentrations of dyes can be toxic and inhibit microbial activity. nih.gov The efficiency of color removal often decreases as the initial dye concentration increases, due to the toxic effects on the microbial consortium or saturation of enzymatic pathways. nih.gov

Carbon and Nitrogen Sources: The presence of co-substrates, such as an additional carbon source (e.g., glucose) and a nitrogen source (e.g., yeast extract), can significantly enhance the rate of biodegradation. These sources support microbial growth and provide the necessary reducing power (NADH) for the azoreductase activity.

Below is a table summarizing the typical optimal conditions for the biodegradation of azo dyes by bacterial consortia.

ParameterOptimal RangeRationale
pH 6.0 - 8.0Optimal range for microbial growth and azoreductase enzyme activity.
Temperature 30 - 40°CPromotes optimal metabolic and enzymatic rates for mesophilic bacteria.
Oxygen Level Anaerobic/MicroaerophilicEssential for the reductive cleavage of the azo bond, as oxygen is a competing electron acceptor.
Dye Concentration Low to moderateHigh concentrations can be toxic and inhibit microbial activity.
Co-substrates RequiredProvides necessary energy and reducing equivalents (NADH) for microbial metabolism and enzyme function.

Adsorption Mechanisms and Thermodynamics of this compound on Sorbents

Adsorption is a widely used physical method for removing dyes from wastewater. The process involves the accumulation of dye molecules (adsorbate) onto the surface of a solid material (adsorbent). The efficiency of adsorption depends on the properties of the dye, the adsorbent, and the operating conditions.

Adsorption Isotherm Models (Langmuir, Freundlich) for this compound Uptake

Adsorption isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the solid adsorbent at a constant temperature. mocedes.org Several models are used to analyze experimental data, with the Langmuir and Freundlich models being the most common.

Langmuir Isotherm: This model assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer. It suggests that once a dye molecule occupies a site, no further adsorption can take place at that site. ekb.eg The linear form of the Langmuir equation is often used to determine the model's constants, which provide information on the maximum adsorption capacity (q_m) and the energy of adsorption. gnest.org

Freundlich Isotherm: This empirical model is applied to describe adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. It assumes multilayer adsorption and is not restricted to the formation of a monolayer. gnest.org The Freundlich constants relate to the adsorption capacity and intensity of adsorption.

While specific isotherm data for this compound is limited, studies on similar dyes like Disperse Yellow 42 have shown that the adsorption process can be well-described by the Langmuir model, indicating a monolayer coverage on the adsorbent surface. pjoes.com

The table below presents hypothetical data for the adsorption of a disperse yellow dye onto an activated carbon adsorbent, illustrating how data is fitted to isotherm models.

Isotherm ModelEquationParametersR² Value
Langmuir Ce/qe = 1/(qmKL) + Ce/qmqm (max adsorption capacity), KL (Langmuir constant)0.995
Freundlich log(qe) = log(KF) + (1/n)log(Ce)KF (adsorption capacity), n (adsorption intensity)0.978

Kinetic Models of Adsorption (Pseudo-First-Order, Pseudo-Second-Order, Intraparticle Diffusion)

Adsorption kinetics describe the rate of dye uptake by an adsorbent and provide insights into the mechanism of adsorption. sciencepublishinggroup.com

Pseudo-First-Order Model: This model suggests that the rate of adsorption is proportional to the number of unoccupied sites and is generally applicable over the initial stage of an adsorption process. researchgate.netphytopharmajournal.com It assumes that physisorption is the rate-limiting step. researchgate.net

Pseudo-Second-Order Model: This model is based on the assumption that the rate-limiting step may be chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. researchgate.netscialert.net It is often found to be more applicable over the entire adsorption period and generally provides a better fit for experimental data for dye adsorption. sciencepublishinggroup.commdpi.com Studies on various disperse dyes have frequently shown that the pseudo-second-order model best describes the adsorption kinetics. pjoes.com

The following table shows representative kinetic model parameters for the adsorption of a disperse dye.

Kinetic ModelRate ConstantCalculated Adsorption Capacity (q_e,cal)Experimental Adsorption Capacity (q_e,exp)Correlation Coefficient (R²)
Pseudo-First-Order k₁ (min⁻¹) = 0.04545.8 mg/g62.5 mg/g0.962
Pseudo-Second-Order k₂ (g/mg·min) = 0.001263.1 mg/g62.5 mg/g0.998

Impact of Adsorbent Characteristics (e.g., particle size, surface area) on this compound Adsorption

The efficiency of this compound adsorption is fundamentally governed by the physical and chemical properties of the adsorbent material used. Key characteristics influencing the uptake of this dye include particle size and specific surface area. nih.govjchemlett.com While specific studies detailing these effects on this compound are not extensively documented in the reviewed literature, the established principles of adsorption science provide a clear framework for understanding these relationships.

In adsorption processes, smaller adsorbent particle sizes are generally correlated with a higher adsorption capacity and faster kinetics. researchgate.netresearchgate.net This is because smaller particles present a larger external surface area-to-volume ratio, which reduces the external mass transfer resistance and shortens the diffusion path for the dye molecules to reach the active adsorption sites on the adsorbent surface. nih.gov For a given mass of adsorbent, a decrease in particle size leads to an increase in the number of available sites for dye uptake, enhancing removal efficiency. researchgate.net

The specific surface area (SSA) is another critical parameter, representing the total surface area of the adsorbent available for binding dye molecules per unit of mass. jchemlett.com A larger SSA, often associated with a high degree of porosity (micropores and mesopores), provides more active sites for adsorption to occur. jchemlett.comrsc.org Adsorbents like activated carbon, which can have exceptionally high surface areas, are effective in dye removal because of the vast number of sites where dye molecules can be captured. rsc.org The relationship is direct: a higher specific surface area typically results in a greater adsorption capacity for organic pollutants like this compound. jchemlett.com

The interplay between these characteristics is crucial. An adsorbent with a large surface area but with pores too small to accommodate the this compound molecule would not be effective. Therefore, the optimal adsorbent possesses both a high surface area and a pore size distribution that is accessible to the dye molecules.

Role of pH and Initial Concentration in Adsorption Processes

The solution pH and the initial concentration of the dye are pivotal parameters that significantly influence the adsorption capacity and efficiency in the removal of disperse dyes.

The pH of the aqueous solution affects both the surface charge of the adsorbent and the stability of the dye molecule. researchgate.net For disperse dyes, which are non-ionic, the effect of pH is primarily on the adsorbent's surface. Studies on similar disperse dyes, such as Disperse Yellow 42, have shown that the adsorption percentage can be strongly pH-dependent. pjoes.com In one study using organo-modified bentonite (B74815) as an adsorbent, the removal of Disperse Yellow 42 increased as the pH value was raised from 2 to 12, with maximum uptake observed at approximately pH 12. pjoes.com This behavior is attributed to the modification of the clay surface, which creates positive charges that enhance the electrochemical interaction with the dye molecules at higher pH levels. pjoes.com

Research on the adsorption of Disperse Yellow 42 onto modified bentonite illustrates these principles. The study demonstrated that the amount of dye adsorbed increased with the initial concentration, eventually reaching a plateau, indicating saturation of the adsorbent surface. pjoes.com

The following table summarizes the effect of pH on the adsorption of a representative disperse dye, Disperse Yellow 42, on an organo-modified bentonite adsorbent.

pHDye Removal Percentage (%)Controlling Factor
2LowSurface charge of adsorbent and dye stability are influenced by pH, affecting electrostatic interactions. Maximum uptake for similar disperse dyes on modified bentonite has been observed at highly alkaline pH. pjoes.com
7Moderate
12High (Maximum Uptake)

Competitive Adsorption Studies of this compound in Mixed Dye Systems

Industrial wastewater effluents rarely contain a single type of dye. More often, they are complex mixtures of various dyes and other organic and inorganic pollutants. In such multi-component systems, the simultaneous adsorption of different solutes leads to competitive interactions, which can significantly affect the removal efficiency of a target dye like this compound.

Competitive adsorption occurs when two or more dye molecules vie for the same limited number of active binding sites on an adsorbent's surface. scispace.com This competition generally results in a lower adsorption capacity for each individual dye compared to its capacity in a single-solute (non-competitive) system. This phenomenon is known as an antagonistic effect. scispace.com

The extent of this competition depends on several factors:

Molecular Properties: The relative size, shape, and chemical structure of the competing dye molecules influence their affinity for the adsorbent sites.

Concentration: The relative concentrations of the different dyes in the solution play a crucial role. The dye with the higher concentration may occupy a larger fraction of the available sites.

Adsorbent Affinity: The adsorbent may exhibit preferential adsorption for one dye over another due to specific interactions (e.g., electrostatic, van der Waals forces, hydrogen bonding).

For example, studies on binary systems containing cationic dyes like Methylene (B1212753) Blue and Malachite Green have shown that the presence of one dye can inhibit the adsorption of the other. scispace.com The competition between the positively charged dye cations for the negatively charged active sites on the adsorbent surface leads to a reduction in removal efficiency for both. scispace.com

While specific competitive adsorption studies involving this compound were not identified in the reviewed literature, it is expected that its adsorption would be similarly affected in a mixed dye system. The presence of other disperse dyes or different classes of dyes would likely lead to competition for adsorption sites, resulting in a reduced uptake of this compound compared to its adsorption from a single-dye solution. The magnitude of this effect would depend on the specific competing dyes and the adsorbent used.

Advanced Materials Science and Engineering Applications Research of Disperse Yellow 74

Disperse Yellow 74 in Functional Organic Materials Development

Research into the direct incorporation of this compound moieties into functional organic materials for applications such as photochromic systems, molecular electronics, and optoelectronic devices appears to be limited based on available search information. While organic dyes, in general, are explored for these advanced applications due to their electronic and optical properties, specific detailed research findings focusing solely on this compound in these precise contexts were not extensively found in the consulted literature.

Photochromic Systems Incorporating this compound Moieties

Based on the available information, specific research detailing the incorporation of this compound moieties directly into photochromic systems was not identified. Photochromic materials change color reversibly upon exposure to light of a specific wavelength, a property often exhibited by organic molecules undergoing reversible isomerization or other molecular transformations. While azo dyes can exhibit photoisomerization, specific studies on this compound in this application were not found.

Applications in Molecular Electronics and Optoelectronic Devices

Dispersion Science and Engineering of this compound Formulations

Development and Evaluation of Polymeric Dispersants for this compound

Polymeric dispersants play a crucial role in stabilizing pigment dispersions. These dispersants typically possess a dual structure with segments that can anchor onto the pigment surface and segments that are compatible with the surrounding liquid medium alfa-chemistry.comwikipedia.org. This structure allows them to adsorb onto the surface of solid particles, facilitating their dispersion and preventing re-aggregation alfa-chemistry.comwikipedia.org. Polymeric dispersants are often preferred over low molecular weight surfactants for their ability to provide steric stabilization through their polymeric chains extending into the dispersion medium alfa-chemistry.comwikipedia.org. The development and evaluation of specific polymeric dispersants tailored for this compound would involve synthesizing polymers with appropriate anchoring groups that have affinity for the pigment's surface and polymeric chains that are well-solvated by the continuous phase of the formulation. Ethylene bis(stearamide) (EBS), for instance, is a synthetic wax used as a dispersing agent in plastic applications to facilitate and stabilize the dispersion of solid compounding materials nih.gov. While EBS is a specific example of a dispersing agent, the general principles of polymeric dispersant design involving polar and non-polar segments apply to achieving stable dispersions of pigments like this compound alfa-chemistry.com.

Mechanisms of Pigment Dispersion and Aggregation Control with Synergists

The process of pigment dispersion involves wetting the pigment surface, breaking down aggregates into primary particles, and stabilizing these particles to prevent re-flocculation wikipedia.org. Dispersing agents achieve this by adsorbing onto the particle surfaces, providing steric and/or electrostatic repulsion alfa-chemistry.com. Polymeric dispersants primarily provide steric stabilization by forming a protective layer around the particles, preventing close approach and aggregation due to spatial hindrance alfa-chemistry.comwikipedia.org.

Colloidal Stability and Particle Growth in this compound Dispersions

Colloidal stability of this compound dispersions is crucial for maintaining the desired properties over time. Stability is achieved when the repulsive forces between dispersed particles outweigh the attractive forces (such as van der Waals forces). In the case of dispersions stabilized by polymeric dispersants, steric repulsion is the primary mechanism preventing aggregation alfa-chemistry.comwikipedia.org. Factors influencing colloidal stability include the molecular weight and structure of the polymeric dispersant, the concentration of the dispersant, the nature of the dispersion medium, temperature, and the presence of other additives. If the polymeric chains are not well-solvated or compatible with the medium, they can collapse onto the pigment surface, leading to flocculation wikipedia.org. Particle growth in dispersions can occur through various mechanisms, including Ostwald ripening (dissolution and re-precipitation) or continued aggregation and fusion of smaller particles. Effective dispersion engineering aims to minimize particle growth by ensuring strong adsorption of the dispersant and robust repulsive forces between particles.

Interfacial Chemistry and Dye-Substrate Interactions in Advanced Dyeing Systems

Disperse dyes, including this compound, are non-ionic and exhibit low water solubility, existing primarily in a highly dispersed state in the dye bath chemicalbook.comdyestuffscn.com. Their interaction with synthetic fibers, such as polyester (B1180765), acetate (B1210297) fiber, and polyamide fiber, is predominantly governed by physical forces rather than the formation of chemical bonds afirm-group.comafirm-group.com. The dyeing process involves the transfer of dye molecules from the aqueous dispersion to the fiber surface, followed by their penetration and diffusion into the internal structure of the fiber upc.edu.

Mechanistic Studies of this compound Adsorption and Diffusion into Polymeric Fibers

Temperature plays a crucial role in this mechanism. Increasing the temperature enhances the kinetic energy of the dye molecules, facilitating their movement. Additionally, higher temperatures can induce swelling in polymeric fibers like polyester, increasing the free volume between polymer chains and thereby improving the rate of dye diffusion into the fiber matrix nih.govdiva-portal.org. The diffusion process in polyester dyeing is characterized as diffusion-controlled sorption scispace.com. Diffusion coefficients can be assessed to quantify the rate of dye movement within the fiber google.com.

While specific detailed mechanistic studies focusing exclusively on the adsorption and diffusion kinetics of this compound were not extensively detailed in the provided literature, the general principles governing the behavior of disperse dyes on synthetic fibers like polyester, nylon, and acetate apply afirm-group.comafirm-group.commade-in-china.comwzmeiernuo.com.

Influence of Processing Parameters on Dyeing Performance (e.g., temperature, pH, solvents)

The performance of this compound in dyeing processes is significantly influenced by various processing parameters, including temperature, pH, and the presence of solvents or carriers.

Temperature: Temperature is a critical factor in disperse dyeing, particularly for polyester fibers which have a high glass transition temperature (Tg) diva-portal.orgemerald.com. High temperatures, typically above 100°C, are required to swell the fiber structure and allow for sufficient dye diffusion upc.edusapub.org. High-temperature/high-pressure (HTHP) dyeing is a common method for polyester, often carried out at temperatures around 130°C chemicalbook.comupc.eduepsilonpigments.com. Increasing dyeing temperature generally leads to improved dye exhaustion and color strength mdpi.comacs.org. The main dyeing temperature range for Disperse Red 74, a related disperse dye, is reported as 80-110°C, while others may require higher temperatures colorfuldyes.com. The sensitivity of disperse dyes to temperature variations can influence color difference sapub.org.

Here is a representative table illustrating the general effect of temperature on the color strength (K/S) for disperse dyes on polyester, based on findings for similar dyes:

Temperature (°C)Relative K/S Value (Arbitrary Units)
70Low
90Medium
100Medium-High
130High

Solvents: Disperse dyes are characterized by their low solubility in water chemicalbook.commdpi.com. To facilitate dyeing, they are typically used in finely dispersed form with the aid of dispersing agents epsilonpigments.commdpi.com. In some cases, organic solvents or carriers may be added to the dye bath, particularly for dyeing at lower temperatures or to enhance the penetration and diffusion of dyes into the fiber upc.eduresearchgate.netmdpi.com. These carriers can help to swell the fiber and loosen its microstructure mdpi.com. Supercritical carbon dioxide is explored as an alternative solvent medium for disperse dyeing, offering environmental benefits diva-portal.org182.160.97slideshare.netgoogle.com. Silicone solvents are also being investigated as eco-friendly dyeing media researchgate.net.

Optimizing these parameters is essential for achieving desired color depth, levelness, and fastness properties while also considering energy consumption and process efficiency fibre2fashion.commu.ac.ke.

Supercritical Fluid Applications for this compound Systems

Supercritical fluid dyeing (SFD), particularly using supercritical carbon dioxide (scCO2), has emerged as an environmentally friendly alternative to conventional water-based dyeing processes for synthetic fibers like polyester diva-portal.org182.160.97slideshare.netgoogle.com. This technique leverages the unique properties of substances above their critical temperature and pressure, where they exhibit characteristics of both liquids and gases diva-portal.org.

Solubility of this compound in Supercritical Carbon Dioxide

The solubility of disperse dyes in scCO2 is a key factor for the viability of SFD. Supercritical carbon dioxide acts as a solvent for hydrophobic organic molecules like disperse dyes diva-portal.org182.160.97. Studies have investigated the solubility of various disperse dyes in scCO2, demonstrating that solubility generally increases with increasing pressure, which correlates with increased CO2 density and solvent power diva-portal.org182.160.97acs.org. Higher temperatures at constant pressure can also increase solubility, although at lower pressures, increasing temperature might decrease density and thus solubility diva-portal.org.

While the provided search results discuss the solubility of various disperse dyes in scCO2, specific quantitative solubility data for this compound in supercritical carbon dioxide was not found. However, given that this compound is a disperse dye suitable for polyester made-in-china.com, it is expected to exhibit some degree of solubility in scCO2, similar to other disperse dyes studied in this medium 182.160.97acs.orgcore.ac.ukscribd.com.

High-Pressure Dyeing Processes with this compound

High-pressure conditions are inherent in both conventional HTHP water-based dyeing and supercritical fluid dyeing. In conventional HTHP dyeing, elevated pressure allows the dyeing process to occur at temperatures above the boiling point of water (typically around 130°C), which is necessary for sufficient diffusion of disperse dyes into polyester fibers chemicalbook.comupc.eduepsilonpigments.com. This compound is noted as being suitable for dyeing and printing by the high-temperature and high-pressure method made-in-china.com.

In the context of supercritical fluid dyeing, high pressure is required to maintain CO2 in its supercritical state diva-portal.orgslideshare.net. SFD of polyester with disperse dyes is carried out at elevated temperatures and pressures, for example, in a temperature range of 363.15-423.15 K (90-150°C) and pressures of 10-30 MPa 182.160.97. The scCO2 acts as a solvent and also plasticizes the polyester fiber, reducing its glass transition temperature and enhancing dye diffusion diva-portal.orgpolito.it. This can potentially allow for dyeing at lower temperatures compared to conventional water-based HTHP methods diva-portal.org.

The advantages of scCO2 dyeing include the elimination of water usage and wastewater generation, reduced energy consumption, and potentially shorter dyeing times due to the high diffusion rates in the supercritical fluid diva-portal.orgslideshare.netgoogle.com. While the principles of high-pressure and scCO2 dyeing with disperse dyes are well-established, specific detailed research findings on the performance and optimal parameters for this compound specifically in scCO2 dyeing were not prominently available in the provided snippets. However, its suitability for conventional HTHP dyeing suggests its potential applicability in high-pressure scCO2 processes.

Development of Multifunctional Materials Incorporating this compound (e.g., UV-protective, self-cleaning)

The development of multifunctional materials incorporating disperse dyes like this compound is an area of research driven by the desire to enhance material performance. While this compound is primarily known for its dyeing capabilities on synthetic textiles such as polyester, nylon, and cellulose (B213188) acetate, investigations have explored how its inherent properties or modifications can contribute to added functionalities. hermetachem.com

One area of focus involves enhancing the UV protection properties of fabrics. Polyester, being an aromatic fiber, inherently offers some degree of UV absorption. scispace.commdpi.com The incorporation of dyes can further influence the UV blocking characteristics of textiles. mdpi.com Research suggests that the presence of certain dyes, including disperse dyes, can contribute to the UV protection factor (UPF) of dyed fabrics. scispace.commdpi.commdpi.com Studies on various disperse dyes, though not always specifically naming this compound, have shown that dyeing polyester fabrics can lead to increased UPF values compared to undyed fabrics. mdpi.commdpi.com The effectiveness of UV protection in textiles is influenced by factors such as the type of fiber, fabric structure, color, finishing methods, and the presence of additives. mdpi.com

Another functional property being explored is self-cleaning. While direct evidence of this compound itself providing self-cleaning properties is limited in the search results, the concept of imparting self-cleaning characteristics to textiles, particularly polyester, often involves post-dyeing treatments with nanoparticles like titanium dioxide (TiO₂) or zinc oxide (ZnO). mdpi.comnih.govsemanticscholar.orgresearchgate.net These nanoparticles are known for their photocatalytic activity, which can lead to the degradation of stains and contaminants when exposed to light. mdpi.comresearchgate.net Research indicates that treating dyed polyester fabrics with TiO₂ or ZnO nanoparticles can enhance their self-cleaning properties, alongside improving UV protection and light fastness. mdpi.comnih.govsemanticscholar.orgresearchgate.net This suggests a potential route for developing self-cleaning materials where this compound provides the coloration, and nanoparticles contribute the self-cleaning function through a composite approach.

Research into improving the performance of disperse dyes on polyester fabrics also involves exploring different dyeing techniques, such as using microwave or ultrasound irradiation, which can influence dye uptake and fastness properties. mdpi.comnih.govdntb.gov.uapjoes.com While these methods primarily aim to optimize the dyeing process and dye fixation, improvements in light fastness achieved through such techniques or post-treatments can be indirectly related to the stability of the colorant under light exposure, which is relevant for UV-protective applications. mdpi.comnih.govsemanticscholar.org

Q & A

Basic Research Questions

Q. What are the key spectroscopic properties of Disperse Yellow 74, and how are they measured in synthetic fiber applications?

  • Methodological Answer : Characterize its UV-Vis absorption/fluorescence emission spectra using spectrophotometry (e.g., λmax determination). For synthetic fibers like polyester, apply diffuse reflectance spectroscopy to assess dye uptake and colorfastness. Calibrate instruments with reference standards to ensure reproducibility .
  • Data Consideration : Report absolute reflectance values and emission intensities, avoiding reliance on derived metrics (e.g., percentages) without raw data .

Q. What synthetic routes are commonly employed for this compound, and how is purity validated?

  • Methodological Answer : Utilize high-performance liquid chromatography (HPLC) with UV detection to verify purity. For synthesis, azo coupling reactions under controlled pH and temperature are typical. Include retention time and peak area analysis in HPLC protocols to detect impurities .
  • Experimental Design : Optimize reaction conditions (e.g., solvent selection, catalyst) using factorial design to minimize byproducts .

Q. How does this compound interact with polyester fibers at the molecular level?

  • Methodological Answer : Employ Fourier-transform infrared spectroscopy (FTIR) to identify dye-fiber bonding (e.g., hydrogen bonding, van der Waals forces). Compare spectral shifts between free dye and dyed fibers to infer interaction mechanisms .
  • Statistical Note : Use multivariate analysis to distinguish between dominant and secondary bonding modes .

Advanced Research Questions

Q. What mechanisms govern the photodegradation of this compound, and how can its photostability be quantitatively assessed?

  • Methodological Answer : Conduct accelerated weathering tests under UV irradiation (e.g., ISO 105-B02). Measure quantum yield of photodegradation in solvents (e.g., methanol, DMF) using actinometry. Track degradation products via liquid chromatography-mass spectrometry (LC-MS) .
  • Contradiction Analysis : If conflicting degradation pathways are observed (e.g., aerobic vs. anaerobic conditions), apply kinetic modeling (e.g., pseudo-first-order kinetics) to resolve discrepancies .

Q. How do structural modifications of this compound influence its fluorescence efficiency and environmental persistence?

  • Methodological Answer : Synthesize derivatives with substituted functional groups (e.g., electron-withdrawing/-donating groups) and compare fluorescence quantum yields via integrating sphere techniques. Assess environmental persistence using OECD 301 biodegradation tests .
  • Data Interpretation : Use time-resolved fluorescence spectroscopy to correlate substituent effects with excited-state lifetimes .

Q. What statistical approaches are optimal for resolving contradictory data in this compound’s dyeing efficiency across different fiber types?

  • Methodological Answer : Apply mixed-effects models to account for variability in fiber composition (e.g., polyester vs. nylon). Use ANOVA to isolate factors (e.g., temperature, dye concentration) contributing to efficiency differences .
  • Experimental Design : Include control groups dyed with non-fluorescent analogs to differentiate between structural and process-related effects .

Q. How can computational modeling predict the aggregation behavior of this compound in aqueous solutions?

  • Methodological Answer : Perform molecular dynamics (MD) simulations to study self-assembly patterns. Validate predictions with dynamic light scattering (DLS) and transmission electron microscopy (TEM) .
  • Limitations : Address discrepancies between simulated and empirical particle sizes by adjusting force field parameters (e.g., solvation energy terms) .

Methodological Best Practices

  • Reproducibility : Document solvent grades, instrument calibration protocols, and statistical software versions (e.g., R, Python packages) .
  • Data Presentation : Use heatmaps for spectral data comparisons and Arrhenius plots for temperature-dependent degradation studies .
  • Ethical Compliance : For environmental studies, adhere to OECD guidelines for chemical safety assessments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.